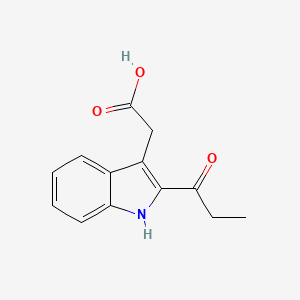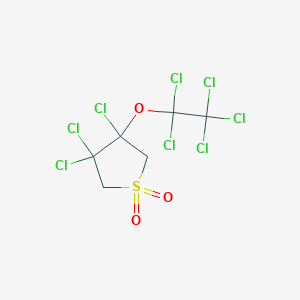
Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-4-(Pentachloräthoxy)-3,3,4-trichlorthiophen-1,1-dioxid ist eine komplexe organische Schwefelverbindung mit der Summenformel
C6H4Cl8O3S
und einem Molekulargewicht von 439,7832 g/mol . Diese Verbindung zeichnet sich durch ihren Thiophenring aus, einen fünfgliedrigen Ring, der Schwefel enthält, sowie durch mehrere Chlor- und Ethoxysubstituenten. Sie ist bekannt für ihre einzigartigen chemischen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen.Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tetrahydro-4-(Pentachloräthoxy)-3,3,4-trichlorthiophen-1,1-dioxid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Chlorierung eines Thiophenderivats, gefolgt von der Einführung der Pentachloräthoxygruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid, und die Reaktionen werden in der Regel unter kontrollierten Temperaturen durchgeführt, um die Stabilität der Zwischenprodukte zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische Chlorierungsprozesse umfassen, bei denen Thiophenderivate mit Chlorgas in Gegenwart von Katalysatoren umgesetzt werden. Der Prozess wird optimiert, um Ausbeute und Reinheit zu maximieren, wobei häufig Reinigungsschritte wie Destillation oder Umkristallisation zum Entfernen von Verunreinigungen erforderlich sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen
-
Oxidation: : Tetrahydro-4-(Pentachloräthoxy)-3,3,4-trichlorthiophen-1,1-dioxid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat. Diese Reaktionen können zur Bildung von Sulfoxiden oder Sulfonen führen.
-
Reduktion: : Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, wodurch die Verbindung möglicherweise in weniger chlorierte Derivate umgewandelt wird.
-
Substitution: : Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Chloratome durch andere Nucleophile wie Hydroxyl- oder Aminogruppen ersetzt werden. Gängige Reagenzien sind Natriumhydroxid oder Ammoniak.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Natriumhydroxid, Ammoniak.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Weniger chlorierte Thiophenderivate.
Substitution: Hydroxylierte oder aminierte Thiophenderivate.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-4-(Pentachloräthoxy)-3,3,4-trichlorthiophen-1,1-dioxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
-
Chemie: : Verwendung als Vorläufer bei der Synthese komplexerer organischer Schwefelverbindungen. Sie wird auch hinsichtlich ihrer Reaktivität und Stabilität unter verschiedenen Bedingungen untersucht.
-
Biologie: : Untersucht wegen ihrer potenziellen biologischen Aktivität, einschließlich antimikrobieller und antifungizider Eigenschaften. Ihre chlorierte Struktur macht sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Membranen.
-
Medizin: : Erforscht für potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung neuer Medikamente mit einzigartigen Wirkmechanismen.
-
Industrie: : Verwendet in der Produktion von Spezialchemikalien und -materialien, einschließlich Polymeren und Beschichtungen, die bestimmte chemische Beständigkeitseigenschaften erfordern.
Wirkmechanismus
Der Mechanismus, durch den Tetrahydro-4-(Pentachloräthoxy)-3,3,4-trichlorthiophen-1,1-dioxid seine Wirkungen entfaltet, erfolgt in erster Linie durch seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die mehreren Chloratome und die Ethoxygruppe können die Bindungsaffinität und -spezifität der Verbindung beeinflussen. Das Schwefelatom im Thiophenring kann an Redoxreaktionen teilnehmen, die möglicherweise zelluläre oxidative Stresswege beeinflussen.
Wirkmechanismus
The mechanism by which Thiophene, 3,3,4-trichlorotetrahydro-4-(pentachloroethoxy)-, 1,1-dioxide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The multiple chlorine atoms and the ethoxy group can influence the compound’s binding affinity and specificity. The sulfur atom in the thiophene ring can participate in redox reactions, potentially affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,3,4,5-Tetrachlorthiophen-1,1-dioxid: Ein weiteres chloriertes Thiophenderivat mit ähnlichen chemischen Eigenschaften, jedoch unterschiedlichen Substitutionsmustern.
3,4-Dichlorthiophen-1,1-dioxid: Ein weniger chloriertes Analogon mit unterschiedlicher Reaktivität und Anwendung.
Einzigartigkeit
Tetrahydro-4-(Pentachloräthoxy)-3,3,4-trichlorthiophen-1,1-dioxid ist aufgrund seines hohen Chlorierungsgrades und des Vorhandenseins der Pentachloräthoxygruppe einzigartig. Diese Eigenschaften verleihen ihm eine spezifische chemische Reaktivität und eine potenzielle biologische Aktivität, die ihn von anderen Thiophenderivaten unterscheidet.
Eigenschaften
CAS-Nummer |
98057-56-8 |
|---|---|
Molekularformel |
C6H4Cl8O3S |
Molekulargewicht |
439.8 g/mol |
IUPAC-Name |
3,3,4-trichloro-4-(1,1,2,2,2-pentachloroethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C6H4Cl8O3S/c7-3(8)1-18(15,16)2-4(3,9)17-6(13,14)5(10,11)12/h1-2H2 |
InChI-Schlüssel |
SQKTUGHJQILWRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1(=O)=O)(Cl)Cl)(OC(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


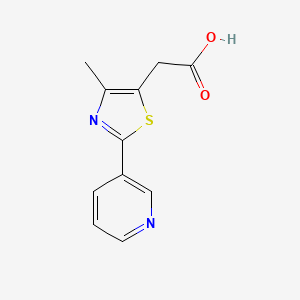
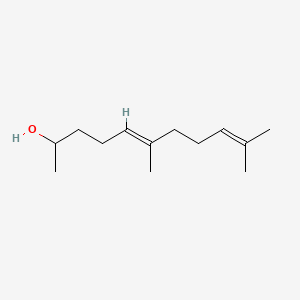

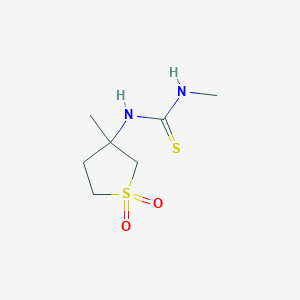
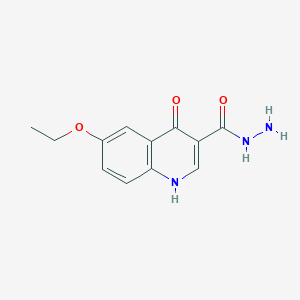
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)
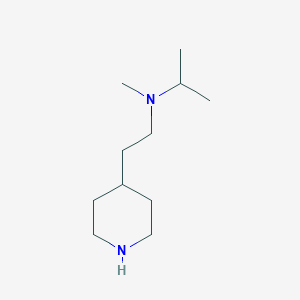

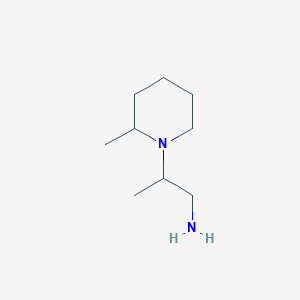
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
